2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride
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Overview
Description
2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride is a chemical compound with the molecular formula C7H9ClF2N2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride typically involves the reaction of 2-chloro-4-nitropyridine with 1,1-difluoroethane in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .
Scientific Research Applications
2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride
- 4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride
- 6-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride
Uniqueness
2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and can result in different chemical and biological properties .
Properties
Molecular Formula |
C7H9ClF2N2 |
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Molecular Weight |
194.61 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C7H8F2N2.ClH/c1-7(8,9)6-4-5(10)2-3-11-6;/h2-4H,1H3,(H2,10,11);1H |
InChI Key |
JESONKIIUWJNAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=C1)N)(F)F.Cl |
Origin of Product |
United States |
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